2-(Cyclopropylamino)propan-1-ol is an organic compound characterized by its cyclopropylamino group attached to a propan-1-ol backbone. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It is classified as an aliphatic alcohol due to the presence of the hydroxyl (-OH) functional group and as an amine because of the cyclopropylamino moiety.
The compound can be synthesized through various organic chemistry methods, often involving multi-step reactions. It falls under the category of secondary amines due to the presence of the nitrogen atom bonded to two carbon atoms. Its structural formula can be represented as C_5H_11N_1O_1.
The synthesis of 2-(cyclopropylamino)propan-1-ol can be achieved through several methods:
For instance, one common synthetic route involves reacting cyclopropylamine with a suitable alkyl halide under basic conditions to form the desired alcohol.
The molecular structure of 2-(cyclopropylamino)propan-1-ol features:
The three-dimensional conformation can influence its reactivity and interaction with biological targets.
2-(Cyclopropylamino)propan-1-ol can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-(cyclopropylamino)propan-1-ol in biological systems may involve:
Research into its specific mechanisms is ongoing, particularly regarding its potential therapeutic effects .
2-(Cyclopropylamino)propan-1-ol has several applications in scientific research:
Nucleophilic substitution reactions between halogenated propanols and cyclopropylamine represent a foundational route to 2-(cyclopropylamino)propan-1-ol. This bimolecular reaction (SN₂) proceeds via backside attack of the cyclopropylamine nitrogen on the electrophilic carbon of an alkyl halide precursor, typically 1-chloro- or 1-bromopropan-2-ol. The reaction requires polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity and elevated temperatures (60-100°C) to overcome kinetic barriers [4]. A key challenge is the competing elimination reaction, particularly with tertiary alkyl halides or under harsh conditions. Studies demonstrate that primary alkyl halides exhibit significantly higher yields (>85%) compared to secondary counterparts (<60%) due to steric hindrance in the transition state .
The basicity of the reaction medium critically influences pathway selection. When conducted with sodium hydroxide, the reaction follows an SN₂ mechanism for primary halogenoalkanes, forming the substitution product without rearrangement. For secondary precursors, a mixture of SN₁ and SN₂ pathways occurs, potentially leading to racemization . Phase-transfer catalysts (e.g., tetrabutylammonium bromide) markedly enhance reaction efficiency by facilitating interphase reactant transfer, reducing reaction times from 24 hours to <6 hours while maintaining yields >90% [2] [5]. Recent optimization demonstrates that microwave irradiation at controlled power (150W) accelerates the substitution by 8-fold compared to conventional heating, suppressing side products through uniform thermal delivery [4].
Table 1: Nucleophilic Substitution Optimization Parameters
Variable | Conditions | Yield (%) | Byproducts |
---|---|---|---|
Alkyl Halide Type | 1-Bromopropan-2-ol (primary) | 92 | <5% propene |
2-Bromopropan-1-ol (secondary) | 68 | 25% propene, 7% ethers | |
Solvent System | DMF (anhydrous) | 89 | <3% elimination |
Ethanol/water (50:50) | 76 | 12% etherification | |
Catalyst | None | 65 (24h) | 22% elimination |
Bu₄N⁺Br⁻ (5 mol%) | 94 (5h) | <3% elimination |
Reductive amination offers a convergent route to 2-(cyclopropylamino)propan-1-ol by directly coupling cyclopropylamine with hydroxyacetone (1-hydroxypropan-2-one) under reducing conditions. This method circumvents the regiochemical challenges of nucleophilic substitution. The process involves: (1) reversible imine formation between the amine and carbonyl, and (2) stereoselective reduction of the iminium intermediate. Traditional chemical reduction employs sodium borohydride or cyanoborohydride in methanol at 0-5°C, achieving moderate yields (60-75%) but poor stereocontrol [6].
Biocatalytic reductive amination using imine reductases (IREDs) or reductive aminases (RedAms) has emerged as a superior stereoselective approach. Engineered IREDs catalyze the asymmetric reduction of the cyclopropyliminium intermediate with NADPH cofactor regeneration. Screening of IRED libraries identified variants delivering (S)-2-(cyclopropylamino)propan-1-ol with >99% ee and 85% isolated yield under mild aqueous conditions (pH 7.5, 30°C) [6]. The reaction equilibrium favors product formation when conducted with a 2:1 excess of hydroxyacetone to cyclopropylamine, minimizing dialkylation. Continuous-flow systems with immobilized IRED enhance productivity 3-fold (2.5 g·L⁻¹·h⁻¹) compared to batch reactors by eliminating substrate inhibition [6].
Integrated one-pot sequences improve atom economy and reduce purification steps for 2-(cyclopropylamino)propan-1-ol synthesis. A particularly efficient three-component approach combines: (1) epoxide ring-opening of glycidol with cyclopropylamine, followed by (2) in situ hydrolysis. Using superheated water (150°C) as both solvent and reactant, this method achieves 88% conversion in <1 hour without catalysts [2]. The absence of organic solvents simplifies downstream processing, though regioselectivity favors the secondary alcohol (propan-1-ol derivative) at a 9:1 ratio.
Another cascade strategy employs cyclopropanecarboxamide Hofmann rearrangement. Treatment of cyclopropanecarboxamide with bromine and sodium hydroxide generates cyclopropylamine in situ, which subsequently reacts with 3-halo-1-propanols present in the reaction mixture. Phase-transfer catalysts (Aliquat 336) boost yields to 78% by facilitating interfacial contact between the organic halogen donor and aqueous alkaline phase [2]. Solvent optimization studies reveal that ethylene glycol significantly enhances selectivity (94% vs. 72% in toluene) by stabilizing the isocyanate intermediate formed during Hofmann degradation [5].
Table 2: One-Port Reaction Performance Metrics
Method | Key Conditions | Yield (%) | Advantages |
---|---|---|---|
Glycidol Ring-Opening | H₂O, 150°C, 60 min | 88 | No catalyst, high atom economy |
Hofmann Rearrangement Cascade | Br₂/NaOH, Aliquat 336, 40°C | 78 | Avoids pre-formed amine handling |
Enzymatic Tandem Amination | IRED/GLDH, glucose, pH 7.5 | 83 | Cofactor regeneration, high ee |
Accessing enantiopure 2-(cyclopropylamino)propan-1-ol requires chiral induction during C-N bond formation. Three advanced strategies dominate:
Chiral Auxiliary-Mediated Amination: (R)-Phenylglycinol temporarily binds to hydroxyacetone, forming a chiral enolizable Schiff base. Diastereoselective alkylation with cyclopropyl bromide occurs via chelation control (d.r. >20:1), followed by auxiliary removal under hydrogenolysis. Though reliable (>99% ee), this route involves three extra steps, reducing overall yield to 45-50% [6].
Transition Metal Catalysis: Palladium complexes with (S,S)-BDPP ligand catalyze asymmetric allylic amination of 1-acetoxypropene with cyclopropylamine, affording the (R)-allylamine intermediate in 92% ee. Subsequent stereospecific hydroxylation using AD-mix-β gives the target diol with preserved enantiopurity. The method suffers from precious metal costs but achieves excellent stereocontrol at gram scale [4].
Biocatalytic Dynamic Kinetic Resolution (DKR): Engineered amine transaminases (ATAs) resolve racemic 2-aminopropan-1-ol through stereoselective transamination with pyruvate. Coupling with an amino acid dehydrogenase recycles the amine donor, driving the equilibrium toward (S)-2-(cyclopropylamino)propan-1-ol with 98% ee and 80% conversion. This single-step enzymatic DKR represents the most industrially viable asymmetric route, operating at substrate loadings >100 g/L [6].
The choice of alkyl halide precursor significantly impacts the efficiency of stepwise 2-(cyclopropylamino)propan-1-ol synthesis. Systematic evaluation reveals critical structure-reactivity relationships:
Chain Length Effects: 3-Halopropan-1-ols outperform longer-chain analogues (e.g., 4-chlorobutan-1-ol) due to reduced cyclization side reactions. The four-atom spacer in 3-halopropanols optimally positions functionalities for intramolecular substitution, minimizing the formation of azetidine byproducts (<2% vs. 15% for C₅ homologs) [4].
Halogen Reactivity: Iodide precursors exhibit faster kinetics than bromides (krel = 4.3) but promote elimination during storage. In situ halogen exchange using sodium iodide mitigates this issue, enhancing reactivity while maintaining handling stability. Chlorides require polar aprotic solvents (DMSO) and higher temperatures (100°C), but generate fewer dehydration byproducts [5].
Protecting Group Strategies: Unprotected 3-halopropan-1-ols suffer from O-alkylation (15-20%). Selective N-alkylation improves when the alcohol is protected as tert-butyldimethylsilyl ether (yield: 91% vs. 68% unprotected). Mild deprotection (F⁻/THF) quantitatively restores the alcohol without epimerization [2] [4]. Solvent-free mechanochemical grinding of cyclopropylamine with 1-chloro-2-TBS-oxypropane achieves 95% conversion in 30 minutes, demonstrating an emerging optimization technique [5].
Table 3: Alkyl Halide Precursor Performance Comparison
Precursor | Relative Rate | Isolated Yield (%) | Primary Side Reaction |
---|---|---|---|
1-Iodopropan-2-ol | 4.3 | 90 | Dehydrohalogenation (8%) |
1-Bromopropan-2-ol | 1.0 | 88 | Ether formation (5%) |
1-Chloropropan-2-ol | 0.2 | 75 | Solvolysis (12%) |
3-Chloropropan-1-ol | 0.3 | 70 | Cyclization to azetidine (15%) |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7